1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCUBCPFIYARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl group.
Piperazine Introduction: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Products include 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: The major product is 4-methoxyphenylsulfonyl-4-ethylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with related sulfonylpiperazine derivatives:
Key Observations:
Substituent Position and Electronic Effects :
- The 3-bromo-4-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing (Br) and electron-donating (OCH₃) effects, which may enhance binding specificity compared to simpler analogs like 1-(4-bromophenyl)-4-methylpiperazine .
- Replacement of the sulfonyl group with a direct aryl attachment (e.g., 3-CPP) reduces polarity, affecting solubility and membrane permeability .
- Bulkier groups (e.g., p-tolyl in 1-(4-bromo-benzenesulfonyl)-4-p-tolylpiperazine) may hinder rotational freedom, impacting receptor interactions .
Biological Activity
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is C₁₃H₁₉BrN₂O₃S. The compound features a piperazine ring, a sulfonyl group, and a bromo-methoxyphenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting or modulating their activity. This mechanism is crucial for its potential therapeutic effects.
- Binding Affinity : The bromine and methoxy groups enhance the compound's binding affinity for specific receptors or enzymes, contributing to its effectiveness as a drug candidate.
Antimicrobial Activity
Research indicates that compounds similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine exhibit antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, suggesting that this compound may also possess significant antibacterial effects.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine | TBD | Various Gram-positive and Gram-negative bacteria |
| Similar Sulfonamide Derivative | 15.625 - 62.5 | Staphylococcus aureus |
| Another Piperazine Derivative | 62.5 - 125 | Enterococcus faecalis |
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that similar piperazine derivatives exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The results indicate that the presence of bromine and methoxy substituents enhances the anticancer activity of these compounds .
Case Study: Synergistic Effects with Chemotherapy
A study demonstrated that combining piperazine derivatives with doxorubicin resulted in a synergistic effect in MDA-MB-231 cells, enhancing apoptosis and cell death compared to either agent alone. This suggests that 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine could be explored as part of combination therapies for improved treatment outcomes in breast cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine. Variations in the sulfonyl group or modifications to the piperazine ring can significantly affect the compound's potency and selectivity for specific biological targets.
Table 2: SAR Insights for Piperazine Derivatives
| Modification Type | Effect on Activity | Observations |
|---|---|---|
| Sulfonyl Group Variation | Enhanced binding affinity | Increased reactivity with proteins |
| Bromine Substitution | Improved lipophilicity | Better membrane permeability |
| Methoxy Group Presence | Increased selectivity | Targeted receptor interactions |
Q & A
Q. What are the recommended synthetic routes for 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine, and what key reaction conditions should be optimized?
The compound is synthesized via nucleophilic substitution between 3-bromo-4-methoxybenzenesulfonyl chloride and 4-ethylpiperazine. Critical parameters include:
- Base : Triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C to neutralize HCl byproducts .
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to piperazine ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR : 1H/13C NMR verifies sulfonyl integration (δ 3.8–4.2 ppm for SO2-adjacent protons) and substituent positions (e.g., methoxy at δ 3.9 ppm) .
- HRMS : Validates molecular weight (C13H17BrN2O3S, exact mass 384.01 Da).
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The para-bromine activates the aryl ring for Suzuki-Miyaura couplings. Optimize with Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1) at 80°C. Monitor via TLC (Rf 0.4 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the compound’s 3D conformation and intermolecular interactions?
- Data Collection : Use Cu Kα radiation (λ = 1.54178 Å) at 150 K.
- Refinement : SHELXL refines hydrogen bonding (N–H···O=S, 2.8–3.0 Å) and torsional angles (85–95° between sulfonyl and piperazine). Disorder modeling requires anisotropic displacement parameters .
Q. What computational approaches predict the binding mode to neurological targets like 5-HT6 receptors?
- Docking : AutoDock Vina with PDB 4XPH identifies critical interactions (e.g., sulfonyl oxygen with Trp158).
- QM/MM Optimization : Validates force fields for π-π stacking between the bromophenyl group and receptor residues .
Q. How do researchers address contradictions in reported biological activity data for sulfonamide derivatives?
- Orthogonal Assays : Compare radioligand binding (Ki) vs. functional cAMP assays (EC50).
- Standardization : Use pH 7.4 buffers, 1% DMSO, and isogenic cell lines to control variability .
Q. What strategies differentiate π-π stacking from hydrophobic effects in supramolecular assembly?
- VT-NMR : Track aromatic proton shifts (Δδ >0.5 ppm at 25–60°C).
- DFT Calculations : Compare dimerization energies (M06-2X/def2-TZVP) with X-ray data .
Q. How do SAR studies probe the pharmacophoric roles of sulfonyl and ethyl groups?
- Analog Synthesis : Replace sulfonyl with carbonyl or ethyl with cyclopropyl.
- Assays : Correlate Hammett σ values (σp = 0.78 for SO2) with microsomal stability (t1/2 >45 min) .
Methodological Considerations
Q. How should stability studies be designed for this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
